molecular formula C8H5N2NaO2S B11818089 Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate

Katalognummer: B11818089
Molekulargewicht: 216.19 g/mol
InChI-Schlüssel: WOGYFXOYQUSBQV-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of thienopyrimidines, which combines a thiophene ring with a pyrimidine ring, contributes to their wide range of pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thienopyrimidines, including Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods: Industrial production of thienopyrimidines may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate is unique due to its specific substitution pattern and the presence of the sodium salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other thienopyrimidine derivatives .

Eigenschaften

Molekularformel

C8H5N2NaO2S

Molekulargewicht

216.19 g/mol

IUPAC-Name

sodium;2-thieno[2,3-d]pyrimidin-4-ylacetate

InChI

InChI=1S/C8H6N2O2S.Na/c11-7(12)3-6-5-1-2-13-8(5)10-4-9-6;/h1-2,4H,3H2,(H,11,12);/q;+1/p-1

InChI-Schlüssel

WOGYFXOYQUSBQV-UHFFFAOYSA-M

Kanonische SMILES

C1=CSC2=NC=NC(=C21)CC(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.